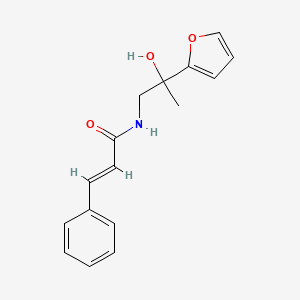

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide

Description

N-(2-(Furan-2-yl)-2-hydroxypropyl)cinnamamide, also referred to as S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568), is a chiral cinnamamide derivative characterized by a furan-2-ylmethyl group and a hydroxypropyl moiety appended to the cinnamic acid backbone . Synthesized via stereoselective methods, its S(+)-configuration at the chiral center was confirmed through NMR, LC/MS, and crystallography . KM-568 has demonstrated broad-spectrum anticonvulsant activity in preclinical studies, showing efficacy in genetic, acute, chronic, and pharmacoresistant seizure models in rodents . Its mechanism of action remains under investigation but is hypothesized to involve modulation of ion channels or neurotransmitter systems implicated in epileptogenesis .

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNSAHDSBFPOP-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

Introduction of the hydroxypropyl group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as epoxides.

Formation of the cinnamamide moiety: The cinnamamide moiety can be synthesized through the condensation of cinnamic acid with amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxypropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its furan and cinnamamide groups allow for various chemical transformations, including oxidation and reduction reactions.

- Catalysis : It may also act as a catalyst in specific organic reactions, enhancing reaction rates or selectivity.

Biology

- Biochemical Probes : N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide can be utilized as a probe in biochemical studies to investigate enzyme activities or cellular pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Medicine

- Pharmacological Investigation : The compound is being explored for its potential therapeutic uses, particularly in treating conditions related to inflammation and cancer. Its unique structure may allow it to interact with biological targets involved in these diseases.

- Drug Development : Given its promising biological activities, this compound is considered a lead compound for drug development efforts aimed at creating novel therapeutic agents.

Industry

- Material Science : In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features that may impart desirable physical properties.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Enables construction of complex molecules |

| Biology | Biochemical probes | Investigated for enzyme interactions |

| Medicine | Pharmacological investigation | Potential therapeutic uses against inflammation and cancer |

| Industry | Material science | Development of new polymers and coatings |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various cinnamamide derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of related compounds showed that modifications to the cinnamamide structure could enhance efficacy. This provides insights into how this compound might be optimized for therapeutic use.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan ring and cinnamamide moiety may interact with enzymes and receptors, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its action.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Cinnamamide derivatives are a well-studied class of anticonvulsants. Below, KM-568 is compared to key analogues based on pharmacological activity, structural features, and safety profiles.

Antiepilepsirine

- Structure : Piperine-derived cinnamamide with a piperidine ring.

Cinromide

- Structure : Brominated cinnamamide derivative.

- Activity: Entered clinical trials for Lennox–Gastaut syndrome but was discontinued due to variable efficacy and toxicity .

- Cinromide’s bromine substituent may contribute to its adverse effects, whereas KM-568’s furan and hydroxypropyl groups enhance metabolic stability without introducing halogen-related toxicity .

Racemic R,S-N-(2-Hydroxypropyl)Cinnamamide

- Structure : Racemic mixture of KM-567.

- Activity : Shows comparable anticonvulsant activity to KM-568 in MES tests (ED50 = 44.46 mg/kg, i.p. in mice) but lower potency in chronic models (e.g., hippocampal kindled rats: ED50 = 24.21 mg/kg for KM-568 vs. ~30 mg/kg for racemic form) .

- Comparison : The S(+)-enantiomer (KM-568) exhibits enhanced stereoselective efficacy, likely due to optimized receptor interactions, and improved metabolic stability in mouse liver microsomes .

Pyridinylcarbamoylmethyl Pyrrolyl Cinnamamides

- Structure : Bis-amido-linked cinnamamides with pyridine-pyrrole hybrids .

- Comparison : KM-568’s simpler structure and focused cinnamamide backbone may contribute to its targeted anticonvulsant profile, whereas pyrrole-pyridine derivatives prioritize heterocyclic diversity over neurological activity .

Table 1. Efficacy in Key Seizure Models

| Model | KM-568 ED50 (mg/kg) | Antiepilepsirine ED50 | Cinromide ED50 | Racemic Form ED50 |

|---|---|---|---|---|

| MES (mice, i.p.) | 44.46 | ~50* | ~60† | 47.1 |

| 6-Hz (32 mA, mice) | 71.55 | Not reported | Not reported | Not tested |

| Corneal Kindling | 79.17 | Inactive | Inactive | ~85 |

| Pilocarpine SE | 279.45 | Not tested | Not tested | Not tested |

*Estimated from historical data ; †Clinical trial data .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide is a compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is derived from cinnamic acid, featuring a furan ring and a hydroxypropyl group. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which contributes to its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that cinnamamide derivatives exhibit significant antimicrobial activity against various pathogens. The compound this compound was evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These results indicate that this compound possesses promising antimicrobial properties, particularly against resistant strains like MRSA.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that this compound induces cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| HeLa (cervical cancer) | 6.0 |

The IC50 values indicate that this compound is particularly effective against HepG2 cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The compound has been evaluated using various assays to determine its ability to scavenge free radicals.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH | 250 |

| ABTS | 300 |

The antioxidant activity suggests that the compound can protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and cardiovascular disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Lima et al. demonstrated that derivatives similar to this compound showed enhanced activity against biofilms formed by clinical strains of bacteria, indicating its potential use in treating infections associated with biofilm formation .

- Cytotoxic Effects : Research on related cinnamic acid derivatives revealed that modifications in the structure significantly influenced their cytotoxic effects against different cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

- Mechanisms of Action : Investigations have shown that the mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.